molecular formula C8H10BrClFNO B13830196 (S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride

(S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13830196
M. Wt: 270.52 g/mol
InChI Key: MZNVVHMLVIIIBD-UHFFFAOYSA-N
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Description

(S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a valuable compound for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzaldehyde and (S)-2-aminoethanol.

    Reaction Conditions: The key steps involve the condensation of 3-bromo-5-fluorobenzaldehyde with (S)-2-aminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions include imines, nitriles, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-amino-2-(3-bromo-5-fluorophenyl)ethanol: The non-hydrochloride form with similar chemical reactivity.

    (S)-1-(3-bromo-5-fluorophenyl)ethan-1-ol: A structurally related compound with different functional groups.

Uniqueness

(S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.52 g/mol

IUPAC Name

2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H

InChI Key

MZNVVHMLVIIIBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CO)N.Cl

Origin of Product

United States

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